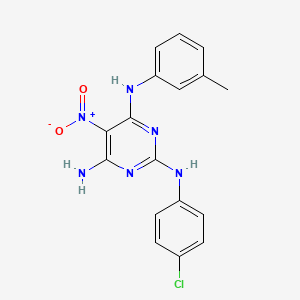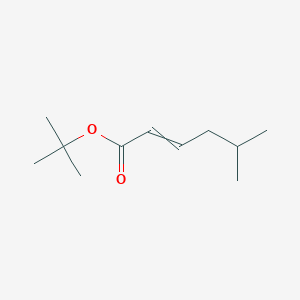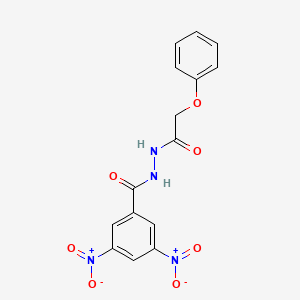![molecular formula C18H26N4OS B12456710 1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine backbone and a phenylcarbamothioyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves several steps, typically starting with the preparation of the bipiperidine core. One common method involves the use of palladium-catalyzed reactions, where 1,4-butanediol acts as both the solvent and reductant . The phenylcarbamothioyl group is then introduced through a series of reactions involving thiourea derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its unique structure allows it to interact with specific molecular targets, offering potential therapeutic benefits for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamothioyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE can be compared with other similar compounds such as:
1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide: This compound shares a similar phenylcarbamothioyl group but has a different core structure.
4,4’-Bipiperidyl: While it has a similar bipiperidine backbone, it lacks the phenylcarbamothioyl group, resulting in different chemical properties.
The uniqueness of 1’-(PHENYLCARBAMOTHIOYL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE lies in its combination of the bipiperidine backbone and the phenylcarbamothioyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H26N4OS |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-(phenylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N4OS/c19-16(23)18(22-11-5-2-6-12-22)9-13-21(14-10-18)17(24)20-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H2,19,23)(H,20,24) |
Clave InChI |
NPDXCFQPPNEZMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456638.png)
![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)


![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)

![N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12456669.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
